molecular formula C22H22N2O7 B11491584 methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate

methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate

Cat. No.: B11491584
M. Wt: 426.4 g/mol
InChI Key: JSSFLXUOAIDKJF-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate is a complex organic compound that features both a trimethoxybenzoate and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate typically involves multiple steps. One common approach starts with the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide to produce methyl 3,4,5-trimethoxybenzoate . This intermediate can then be coupled with an indole derivative through an acylation reaction to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like halides or alkyl groups .

Mechanism of Action

The mechanism of action of methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: A simpler compound that lacks the indole moiety but shares the trimethoxybenzoate structure.

    1-Methyl-1H-indole-3-carboxylic acid: Contains the indole moiety but lacks the trimethoxybenzoate structure.

    3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but has a different overall structure and biological activity.

Uniqueness

Methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate is unique due to its combination of the trimethoxybenzoate and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C22H22N2O7

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 3,4,5-trimethoxy-2-[[2-(1-methylindol-3-yl)-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C22H22N2O7/c1-24-11-14(12-8-6-7-9-15(12)24)18(25)21(26)23-17-13(22(27)31-5)10-16(28-2)19(29-3)20(17)30-4/h6-11H,1-5H3,(H,23,26)

InChI Key

JSSFLXUOAIDKJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=C(C(=C(C=C3C(=O)OC)OC)OC)OC

Origin of Product

United States

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